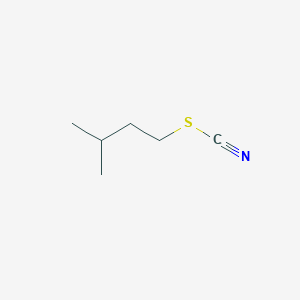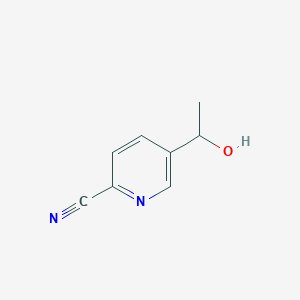
1,1'-Methylenebis((phenylmethyl)naphthalene-2-sulphonic) acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Methylenebis((phenylmethyl)naphthalene-2-sulphonic) acid is a complex organic compound characterized by its unique structure, which includes naphthalene and phenylmethyl groups connected by a methylene bridge and sulfonic acid groups. This compound is known for its applications in various scientific fields due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis((phenylmethyl)naphthalene-2-sulphonic) acid typically involves the reaction of naphthalene derivatives with phenylmethyl halides in the presence of a methylene donor. The reaction conditions often require a strong acid catalyst to facilitate the sulfonation process. The general steps include:
Naphthalene Derivative Preparation: Naphthalene is first functionalized to introduce reactive sites.
Phenylmethyl Halide Reaction: The functionalized naphthalene reacts with phenylmethyl halides.
Methylene Bridge Formation: A methylene donor is introduced to form the methylene bridge.
Sulfonation: The final step involves sulfonation using a strong acid like sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Ensuring the purity of naphthalene derivatives and phenylmethyl halides.
Catalyst Optimization: Using optimized acid catalysts to enhance reaction efficiency.
Temperature and Pressure Control: Maintaining specific temperature and pressure conditions to maximize yield.
Purification: Employing techniques like crystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Methylenebis((phenylmethyl)naphthalene-2-sulphonic) acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert sulfonic groups to sulfides or thiols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid catalysts like sulfuric acid for sulfonation, palladium catalysts for hydrogenation.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfides, thiols.
Substitution Products: Various functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
1,1’-Methylenebis((phenylmethyl)naphthalene-2-sulphonic) acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1’-Methylenebis((phenylmethyl)naphthalene-2-sulphonic) acid involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with positively charged sites on proteins and enzymes, modulating their activity. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-Methylenebis((phenylmethyl)benzene-2-sulphonic) acid
- 1,1’-Methylenebis((phenylmethyl)anthracene-2-sulphonic) acid
- 1,1’-Methylenebis((phenylmethyl)phenanthrene-2-sulphonic) acid
Comparison
Compared to these similar compounds, 1,1’-Methylenebis((phenylmethyl)naphthalene-2-sulphonic) acid is unique due to its specific naphthalene structure, which imparts distinct chemical properties and reactivity. Its sulfonic acid groups provide strong acidity and the ability to form stable salts, making it particularly useful in various applications.
Propiedades
| 94133-46-7 | |
Fórmula molecular |
C35H32O6S2 |
Peso molecular |
612.8 g/mol |
Nombre IUPAC |
1-benzyl-1-[(1-benzyl-2-sulfo-8aH-naphthalen-1-yl)methyl]-8aH-naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C35H32O6S2/c36-42(37,38)32-21-19-28-15-7-9-17-30(28)34(32,23-26-11-3-1-4-12-26)25-35(24-27-13-5-2-6-14-27)31-18-10-8-16-29(31)20-22-33(35)43(39,40)41/h1-22,30-31H,23-25H2,(H,36,37,38)(H,39,40,41) |
Clave InChI |
ZKQARYYPBFCYGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2(C3C=CC=CC3=CC=C2S(=O)(=O)O)CC4(C5C=CC=CC5=CC=C4S(=O)(=O)O)CC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)

![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride](/img/structure/B13780102.png)
